![molecular formula C26H21FN2O2 B6022392 1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone](/img/structure/B6022392.png)
1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a fluorophenyl group with a tetrahydropyridoindole core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorophenyl compound.
Formation of the Tetrahydropyridoindole Core: This step involves the cyclization of the indole derivative with appropriate reagents to form the tetrahydropyridoindole core.
Final Coupling: The final step involves coupling the tetrahydropyridoindole core with the fluorophenyl group through a carbonylation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include enzymes, receptors, and signaling proteins .
Comparison with Similar Compounds
1-[2-[1-(4-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone can be compared with other indole derivatives, such as:
1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: This compound shares the fluorophenyl group but lacks the tetrahydropyridoindole core.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Spiro[indole-3,3’-pyrrolizine] derivatives: These compounds feature a spiro structure and exhibit significant biological activities.
The uniqueness of this compound lies in its combination of the fluorophenyl group with the tetrahydropyridoindole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[1-(4-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O2/c1-16(30)19-6-2-3-8-22(19)26(31)29-15-14-21-20-7-4-5-9-23(20)28-24(21)25(29)17-10-12-18(27)13-11-17/h2-13,25,28H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUMQVBTEDTZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2C4=CC=C(C=C4)F)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate](/img/structure/B6022312.png)
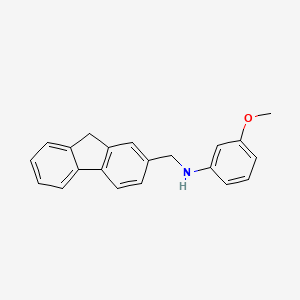
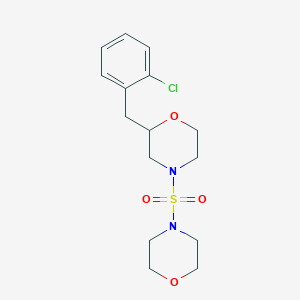
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
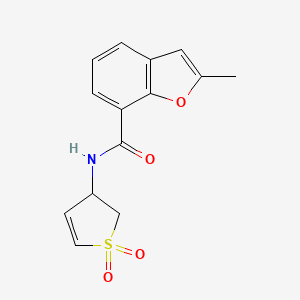
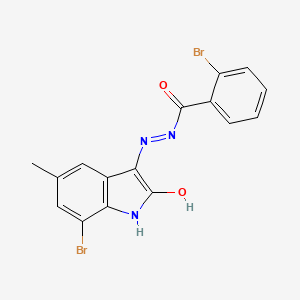

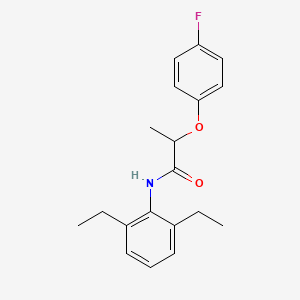
![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)
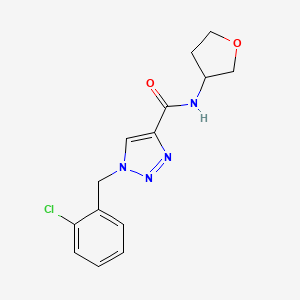
![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
methanone](/img/structure/B6022416.png)
